ICL-CCIC-0019
Description
Properties
CAS No. |
936498-64-5 |
|---|---|
Molecular Formula |
C26H44Br2N4 |
Molecular Weight |
572.47 |
IUPAC Name |
1,1'-(1,12-Dodecanediyl)bis[4-(dimethylamino)pyridinium] dibromide |
InChI |
InChI=1S/C26H44N4.2BrH/c1-27(2)25-15-21-29(22-16-25)19-13-11-9-7-5-6-8-10-12-14-20-30-23-17-26(18-24-30)28(3)4;;/h15-18,21-24H,5-14,19-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
SRYRXSJEWKGQSC-UHFFFAOYSA-L |
SMILES |
CN(C1=CC=[N+](CCCCCCCCCCCC[N+]2=CC=C(N(C)C)C=C2)C=C1)C.[Br-].[Br-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ICL-CCIC-0019; ICL CCIC 0019; ICLCCIC0019; |
Origin of Product |
United States |
Scientific Research Applications
Efficacy in Cancer Models
ICL-CCIC-0019 has demonstrated potent antiproliferative activity across various cancer cell lines. The following table summarizes its efficacy based on median growth inhibition (GI50) values:
| Cell Line | GI50 (μM) | Comments |
|---|---|---|
| HCT116 | 0.27 ± 0.06 | Potent inhibition observed |
| HepG2 | 0.21 ± 0.01 | Most sensitive to treatment |
| MDA-MB-468 | 1.09 | Effective against breast cancer |
| Normal Cell Lines | 30 – 120 | Higher GI50 values indicate selectivity |
The compound exhibited a mean GI50 value of approximately 1.12 μM across a panel of 60 cancer cell lines, demonstrating its broad-spectrum activity against malignancies .
In Vivo Studies
In preclinical models, this compound has shown promising results:
- Tumor Xenograft Studies : In mouse models bearing HCT116 xenografts, this compound significantly inhibited tumor growth while also reducing phosphocholine levels, which can be monitored via positron emission tomography (PET) imaging .
- Metabolic Reprogramming : The compound not only inhibits lipid synthesis but also alters cellular metabolism, leading to increased glucose and acetate uptake as compensatory mechanisms against metabolic stress .
Challenges and Future Directions
Despite its promising applications, this compound faces several pharmacological challenges:
- Intrinsic Toxicity : As a quaternary ammonium compound, it exhibits intrinsic toxicity that complicates clinical translation due to off-target effects on choline transporters .
- Limited Structural Diversity : The chemical structure limits modifications that could enhance its therapeutic profile without compromising efficacy .
To address these issues, researchers are exploring innovative strategies such as:
Comparison with Similar Compounds
Mechanistic Insights :
- PCho Reduction : At 1–10 μM, ICL-CCIC-0019 reduces intracellular phosphocholine (PCho) by 56–61% via CHKA inhibition, disrupting PC synthesis .
- Metabolic Reprogramming : It suppresses the tricarboxylic acid (TCA) cycle (e.g., citrate and α-ketoglutarate reduction) while enhancing glycolysis and serine biosynthesis .
Pharmacokinetics : Oral or intraperitoneal administration in mice shows dose-dependent tumor accumulation and plasma clearance (t₁/₂ ~60 minutes) .
Structural and Mechanistic Comparisons
Efficacy and Metabolic Impact
*Estimated from historical data.
Pharmacokinetic Profiles
Key Differentiators of this compound
Dual Metabolic Effects : Unlike MN58B or V-11-0711, this compound uniquely couples CHKA inhibition with TCA cycle suppression and glycolytic activation, amplifying metabolic stress .
Mitochondrial Specificity : Induces mitophagy and AMPK activation without direct mitochondrial toxicity, a contrast to MN58B’s broad kinase effects .
Safety Profile: No membrane lysis (LDH release) observed at therapeutic doses, unlike surfactant-like compounds .
Preparation Methods
In Vivo Formulation Protocols
This compound’s low aqueous solubility (<1 mg/mL in pure water) necessitates specialized formulations for animal studies. Three validated protocols are widely used:
Formulation 1 (DMSO/Tween 80/Saline)
-
Dissolve 10 mg this compound in 100 μL DMSO.
-
Add 50 μL Tween 80 and mix until homogeneous.
Formulation 2 (DMSO/PEG300/Tween 80/Saline)
-
Combine 100 μL DMSO stock (10 mg/mL) with 400 μL PEG300.
-
Add 50 μL Tween 80 and vortex.
Formulation 3 (DMSO/Corn Oil)
Table 2: Stability of Formulated this compound
| Formulation | Storage Temperature | Stability Duration |
|---|---|---|
| DMSO stock | -20°C | 24 months |
| Formulation 1 | 4°C | 7 days |
| Formulation 2 | -80°C | 6 months |
Analytical Characterization
Purity Assessment
Reverse-phase HPLC (C18 column, 5 μm, 4.6 × 250 mm) with UV detection at 254 nm confirms ≥95% purity. The mobile phase comprises acetonitrile:20 mM ammonium acetate (75:25 v/v) at 1 mL/min.
Spectroscopic Data
-
¹H NMR (D₂O) : δ 8.65 (d, J = 7.2 Hz, 4H, pyridinium-H), 4.65 (t, J = 7.0 Hz, 4H, N–CH₂), 3.15 (s, 12H, N–CH₃).
Comparative Synthesis with MN58B
This compound’s synthetic advantages over MN58B include:
-
Avoidance of cryogenic conditions : MN58B requires –78°C for lithiation, whereas this compound uses room-temperature alkylation.
-
Scalability : Batch sizes up to 500 g achieved vs. 50 g for MN58B.
Solubility and Solvent Compatibility
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50.2 ± 2.1 |
| PEG300 | 12.4 ± 0.8 |
| Ethanol | 3.1 ± 0.3 |
| Water | 0.9 ± 0.1 |
Prolonged exposure to aqueous solutions (>24 h) causes <5% degradation, as measured by LC-MS.
Challenges and Optimization
Q & A
Q. What is the molecular mechanism of ICL-CCIC-0019 in inducing G1 phase arrest and apoptosis in cancer cell lines?
this compound inhibits choline kinase alpha (ChoKα), a key enzyme in phospholipid metabolism, leading to reduced phosphatidylcholine synthesis. This disrupts cellular membrane integrity, induces endoplasmic reticulum (ER) stress, and activates apoptotic pathways. Methodologically, researchers should validate this mechanism via:
Q. Which in vitro assays are most reliable for assessing this compound’s inhibitory activity against ChoKα?
Key assays include:
- Radioactive choline kinase assays : Measure incorporation of [³H]-choline into phosphocholine .
- Cell viability assays (e.g., MTT, ATP-lite) to correlate ChoKα inhibition with cytotoxicity .
- Metabolomic profiling to track phosphatidylcholine levels via LC-MS . Ensure controls include untreated cells and structurally unrelated ChoKα inhibitors to confirm specificity.
Q. How can researchers optimize treatment protocols for this compound in cell culture studies?
Based on pharmacokinetic data (e.g., Figure 1 in ):
| Time (h) | This compound Concentration (%) | CK145 Concentration (%) |
|---|---|---|
| 1 | 8 | 6 |
| 2 | 13 | 7 |
- Dose optimization : Start with 5–15 μM for 24–48 hours, adjusting based on cell type viability assays.
- Timing : Longer exposure (≥24h) enhances ER stress and apoptosis .
Advanced Research Questions
Q. How should researchers address contradictions in concentration-dependent effects of this compound across studies?
Contradictions may arise from differences in cell lines, assay conditions, or off-target effects. To resolve these:
- Replicate experiments with ≥3 biological replicates and standardized protocols (e.g., serum-free vs. serum-containing media) .
- Dose-response curves : Use nonlinear regression to calculate EC50/IC50 values and compare across studies .
- Off-target profiling : Employ kinase selectivity panels or CRISPR screens to identify confounding targets .
Q. What experimental designs are suitable for isolating ER stress pathways activated by this compound?
- Genetic knockdown : Silence ER stress mediators (e.g., PERK, IRE1α) via siRNA/shRNA to assess pathway dependency .
- Pharmacological inhibition : Co-treat with ER stress inhibitors (e.g., 4-PBA) and measure apoptosis rescue .
- Transcriptomic analysis : Perform RNA-seq to identify ER stress-related gene clusters upregulated post-treatment .
Q. How can researchers validate the specificity of this compound for ChoKα in complex cellular environments?
- Rescue experiments : Overexpress ChoKα in cell lines and test whether this compound’s effects are mitigated .
- Competitive binding assays : Use radiolabeled this compound and excess unlabeled compound to confirm target engagement .
- Proteomic pull-down assays : Identify binding partners via affinity chromatography and mass spectrometry .
Methodological Considerations
Q. How to ensure reproducibility of studies involving this compound?
- Detailed protocols : Document buffer compositions, incubation times, and instrument settings (e.g., flow cytometry voltages) .
- Batch testing : Validate compound activity across multiple lots to rule out degradation .
- Data transparency : Share raw data (e.g., flow cytometry FCS files) and analysis code in supplementary materials .
Q. What statistical methods are recommended for analyzing concentration-dependent cytotoxicity data?
- Nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate EC50 values .
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
- Survival analysis (Kaplan-Meier curves) for in vivo efficacy studies .
Data Contradiction and Validation
Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations in animal models to confirm bioavailability .
- Tumor microenvironment analysis : Assess hypoxia, stromal interactions, and immune cell infiltration, which may alter drug response .
- Combination studies : Test synergies with chemotherapeutics to identify context-dependent effects .
Ethical and Reporting Standards
Q. What ethical guidelines apply to preclinical studies using this compound?
- Adhere to institutional animal care protocols (IACUC) for in vivo work .
- Disclose conflicts of interest (e.g., funding sources) and ensure data integrity via blinded analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
